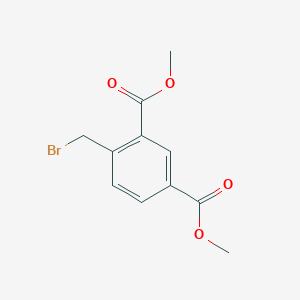

Dimethyl 4-(bromomethyl)isophthalate

Description

Properties

IUPAC Name |

dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZBUXUDASAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565437 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16281-94-0 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

The most widely reported method involves radical bromination of dimethyl 4-methylisophthalate using NBS under radical-initiated conditions. Key steps include:

Reaction Conditions

-

Substrate : Dimethyl 4-methylisophthalate (synthesized via esterification of 4-methylisophthalic acid with methanol and HSO).

-

Reagents : NBS (1.05–1.2 equivalents), radical initiator (e.g., AIBN or benzoyl peroxide, 0.015–0.1 equivalents).

-

Solvent : Cyclohexane, 1,2-dichloroethane, or carbon tetrachloride (avoided due to toxicity).

-

Temperature : Reflux (70–80°C for cyclohexane; 40–50°C for dichloromethane).

Mechanism

The reaction proceeds via a radical chain mechanism. Initiation by AIBN generates radicals that abstract a hydrogen atom from the methyl group, forming a benzyl radical. This reacts with NBS to yield the bromomethyl product and succinimide byproduct.

Workup

-

Cool the mixture to precipitate succinimide.

-

Filter and concentrate the filtrate.

-

Purify via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Yield and Purity

Bromine (Br2_22) with Lewis Acids

While less common due to selectivity issues, Br in the presence of Lewis acids (e.g., FeBr) can brominate the methyl group. However, this method risks electrophilic aromatic substitution, leading to ring-brominated byproducts.

Conditions

-

Solvent : Non-polar solvents (e.g., cyclohexane) to minimize ring bromination.

-

Temperature : 25–40°C to control reactivity.

-

Stoichiometry : Limited Br (1 equivalent) to favor mono-bromination.

Limitations

-

Requires rigorous purification to isolate the desired product.

Esterification of Pre-Brominated Isophthalic Acid

Synthesis of 4-(Bromomethyl)Isophthalic Acid

Bromination of 4-methylisophthalic acid precedes esterification:

Bromination Step

-

Reagents : NBS (1.1 equivalents), benzoyl peroxide (0.05 equivalents) in CCl .

-

Conditions : Reflux for 12–18 hours.

Esterification

-

Reagents : Methanol, HSO (catalytic).

Advantages

Industrial-Scale Optimization

Solvent Selection

Cyclohexane and 1,2-dichloroethane are preferred over CCl for safety and environmental compliance.

Initiator Efficiency

Stoichiometric Control

Using NBS in slight excess (1.05 equivalents) minimizes di-bromination byproducts.

Comparative Analysis of Methods

| Method | Reagents | Solvent | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| NBS + AIBN | NBS, AIBN | Cyclohexane | 60–85% | >95% | High |

| NBS + Benzoyl Peroxide | NBS, BPO | 1,2-Dichloroethane | 65–80% | >90% | Moderate |

| Br + FeBr | Br, FeBr | Cyclohexane | 30–50% | 70–85% | Low |

| Pre-Brominated Acid Route | NBS, HSO | CCl/Methanol | 60–70% | >95% | High |

Challenges and Solutions

Di-Bromination Byproducts

Purification Difficulties

-

Solution : Sequential recrystallization (ethanol/water) followed by activated charcoal treatment to remove colored impurities.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(bromomethyl)isophthalate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

Reduction: Performed in anhydrous conditions to prevent hydrolysis of the ester groups.

Major Products Formed

Nucleophilic Substitution: Produces substituted isophthalate derivatives.

Oxidation: Yields 4-carboxyisophthalate derivatives.

Reduction: Results in the formation of dimethyl 4-(hydroxymethyl)isophthalate.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 4-(bromomethyl)isophthalate is predominantly used as an intermediate in the synthesis of pharmaceutical compounds. The presence of the bromomethyl group allows for further functionalization, which is critical in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the compound's utility in synthesizing novel anticancer agents. For instance, derivatives synthesized from this compound have shown promising activity against various cancer cell lines, indicating its potential in developing effective cancer therapies .

Materials Science

In materials science, this compound is employed in the preparation of polymers and advanced materials. Its ability to introduce functional groups into polymer backbones enhances the properties of the resulting materials.

Table 1: Comparison of Polymerization Behavior

| Compound Name | Polymerization Behavior |

|---|---|

| This compound | High reactivity due to bromomethyl group |

| Dimethyl terephthalate | Standard polymerization; lacks halogen substituents |

| Dimethyl 5-(bromomethyl)isophthalate | Similar reactivity; used in specialized applications |

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its versatility allows for various chemical transformations, including nucleophilic substitutions, oxidations, and reductions.

Reaction Mechanisms

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to new carbon-nitrogen or carbon-sulfur bonds.

- Oxidation: The bromomethyl group can be oxidized to form carboxylic acids.

- Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Research indicates that derivatives of this compound exhibit significant biological activities. These include antimicrobial and anticancer properties, making them valuable in medicinal chemistry.

Mechanism of Action

The mechanism of action of dimethyl 4-(bromomethyl)isophthalate is primarily based on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The ester groups can also participate in reactions, such as hydrolysis or reduction, further expanding the compound’s utility in synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Key Structural Differences :

- Reactivity: The bromomethyl group in dimethyl 4-(bromomethyl)isophthalate enables nucleophilic substitution (e.g., with phenols in Ullmann couplings), unlike the hydroxyl group in dimethyl 4-hydroxyisophthalate, which participates in hydrogen bonding or ester hydrolysis .

- Polarity : The bromine atom increases hydrophobicity compared to the hydroxylated analogue, affecting solubility and chromatographic retention (e.g., higher logP values) .

Physicochemical Properties

Biological Activity

Dimethyl 4-(bromomethyl)isophthalate (DM-BMI) is an organic compound with the molecular formula C11H11BrO4, classified as a derivative of isophthalic acid. Its structure includes bromomethyl and ester functional groups, which enhance its reactivity and potential biological activity. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in various fields.

Chemical Structure and Properties

- Molecular Formula : C11H11BrO4

- Molecular Weight : 299.11 g/mol

- Functional Groups : Bromomethyl, ester

The presence of the bromomethyl group allows DM-BMI to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and polymer chemistry.

Synthesis of this compound

The synthesis of DM-BMI typically involves two key steps:

- Esterification : Isophthalic acid is esterified with methanol using a strong acid catalyst.

- Bromomethylation : The resulting dimethyl isophthalate undergoes bromomethylation using bromine and formaldehyde in the presence of a Lewis acid catalyst such as zinc bromide.

The biological activity of DM-BMI can be attributed to its ability to interact with various biochemical pathways. Similar compounds have been shown to disrupt endocrine functions and affect liver metabolism. Notably, DM-BMI may serve as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19, which are crucial for drug metabolism.

Toxicological Studies

Research indicates that compounds structurally related to DM-BMI can lead to hepatotoxicity and fatty liver disease in rodent models. A study highlighted that certain environmental chemicals, including some plasticizers, were linked to toxic effects on liver health, suggesting a potential risk associated with DM-BMI exposure .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to DM-BMI:

- Study on Hepatic Effects : A comprehensive review identified over 123 environmental chemicals potentially linked to fatty liver disease in rodents. Among these were various pesticides and chemical intermediates, underscoring the relevance of structural analogs like DM-BMI in toxicological assessments .

- Antimicrobial Activity : Research into related compounds has shown promising antimicrobial properties. For instance, coumarin derivatives with bromomethyl substitutions demonstrated significant activity against Gram-positive bacteria, indicating that similar modifications could enhance the bioactivity of DM-BMI derivatives .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Dimethyl isophthalate | Lacks bromomethyl group | Lower reactivity |

| Dimethyl 4-(chloromethyl)isophthalate | Chloromethyl instead of bromomethyl | Different reactivity profile |

| Dimethyl 4-(hydroxymethyl)isophthalate | Hydroxymethyl group | More suitable for oxidation |

The unique bromomethyl group in DM-BMI sets it apart from its analogs by providing enhanced reactivity towards nucleophiles, making it a versatile intermediate for further synthetic transformations.

Q & A

Q. What are the optimal synthetic conditions for preparing dimethyl 4-(bromomethyl)isophthalate, and how can purity be maximized?

- Methodological Answer : The synthesis of dimethyl isophthalate derivatives typically involves esterification or bromination steps. For example, dimethyl isophthalate is synthesized via refluxing precursors like 5-carbomethoxy-2-pyrone with methyl propiolate in xylene (~140°C) for extended periods (e.g., 90 hours), followed by solvent removal and recrystallization (e.g., Skellysolve B and ethanol). Yield optimization (40% in one study) requires precise stoichiometric ratios and iterative recrystallization . For brominated analogs like this compound, bromination of methyl isophthalate precursors using reagents like NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl₄ may be applicable, though reaction monitoring via TLC/HPLC is critical to avoid over-bromination.

Table 1 : Synthesis Parameters from Analogous Compounds

Q. What safety protocols are essential for handling this compound given limited toxicological data?

- Methodological Answer : Brominated aromatic compounds often exhibit skin/eye irritation and potential systemic toxicity. While specific toxicological data for this compound is scarce, protocols for analogs like 4-(bromomethyl)benzaldehyde recommend:

- Eye Exposure : Immediate 15-minute flushing with water, followed by ophthalmologist consultation.

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.

- Ingestion : Rinse mouth (if conscious) and seek medical attention.

Conduct reactions in a fume hood, use nitrile gloves, and store in airtight containers under inert gas (N₂/Ar) to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies ester/bromomethyl groups. For dimethyl isophthalate analogs, aromatic protons appear at δ 8.3–8.6 ppm (meta-substitution), while bromomethyl protons resonate at δ 4.5–4.8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁BrO₄: calc. 295.9854).

- Melting Point : Pure dimethyl isophthalate melts at 67–68°C; brominated derivatives may exhibit higher mp due to increased polarity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the bromomethyl group’s electrophilicity and steric accessibility. For example, in Suzuki-Miyaura coupling, the C-Br bond dissociation energy (~65 kcal/mol) and charge distribution on the methyl carbon determine oxidative addition efficiency with Pd catalysts. Compare with experimental kinetics: monitor reaction progress via GC-MS or ¹H NMR to validate computational predictions .

Q. What strategies minimize competing ester hydrolysis during bromomethyl functionalization?

- Methodological Answer :

- Solvent Choice : Use aprotic solvents (e.g., DMF, THF) to avoid nucleophilic attack by water.

- Acid Scavengers : Add molecular sieves or tertiary amines (e.g., Et₃N) to neutralize HBr byproducts.

- Low-Temperature Bromination : Perform reactions at 0–5°C to suppress side reactions.

Evidence from dimethyl isophthalate synthesis shows that prolonged heating in polar solvents accelerates ester degradation; thus, stepwise bromination at controlled temperatures is recommended .

Q. How does this compound influence the photophysical properties of phthalocyanine complexes?

- Methodological Answer : The bromomethyl group serves as a axial/ligand substituent in metallo-phthalocyanines (MPcs), altering π-conjugation and redox potentials. For example, Ni(II) phthalocyanines with isophthalate substituents exhibit redshifted Q-bands (600–700 nm) and enhanced DNA-binding affinity due to increased electron-withdrawing effects. Characterize via UV-Vis, cyclic voltammetry, and fluorescence quenching assays .

Table 2 : Phthalocyanine Applications Using Isophthalate Derivatives

| Substituent | Metal Center | Key Property | Application | Reference |

|---|---|---|---|---|

| 5-(Phenoxy)-isophthalate | Ni(II) | DNA binding | Anticancer agents | |

| Pentafluorobenzyloxy | Zn(II) | High thermal stability | Organic electronics |

Q. What regression models predict the environmental persistence of this compound in soil?

- Methodological Answer : Multivariate regression (e.g., using Statgraphics Centurion XV) correlates structural parameters (e.g., logP, halogen content) with biodegradation rates. For dimethyl isophthalate analogs, a model incorporating ester hydrolysis rates and soil microbial activity predicts 15–20% weight loss over 30 days. Experimental validation involves GC-MS quantification of degradation products (e.g., isophthalic acid) in active soil matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.